2,3-Dimethylbenzene-1,4-diamine
Overview
Description
2,3-Dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C8H12N2 It is a derivative of benzene, where two methyl groups and two amino groups are substituted at the 2, 3, 1, and 4 positions, respectively
Mechanism of Action
Target of Action
Similar compounds, such as benzene derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzene derivatives, which share a similar structure, are known to undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Result of Action
Similar compounds have been shown to have various biological effects, including cytotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethylbenzene-1,4-diamine . These factors can include temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
2,3-Dimethylbenzene-1,4-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as monoamine oxidases (MAOs) and diamine oxidases (DAOs). These enzymes catalyze the oxidative deamination of amines, leading to the formation of aldehydes and ammonia. The interaction between this compound and these enzymes involves the binding of the amine groups to the active site of the enzyme, facilitating the deamination process .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of monoamine oxidases by binding to their active sites, preventing the oxidation of monoamines. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of amines. It interacts with enzymes such as monoamine oxidases and diamine oxidases, which catalyze the oxidative deamination of amines. This process results in the formation of aldehydes and ammonia, which are further metabolized by other enzymes. The involvement of this compound in these pathways can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound within the cell can determine its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbenzene-1,4-diamine can be synthesized through several methods. One common synthetic route involves the reaction of phthalic acid with methylamine. The process typically involves the formation of a precursor compound, which is then subjected to dehydration and decarboxylation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2,3-Dimethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It serves as a precursor for various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylbenzene-1,4-diamine
- 3,4-Dimethylbenzene-1,2-diamine
- 4,5-Dimethyl-1,2-phenylenediamine
Uniqueness
2,3-Dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,3-dimethylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVXXLYQIFVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967559 | |
Record name | 2,3-Dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5306-96-7 | |
Record name | 1,4-Diamino-2,3-dimethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIAMINO-2,3-DIMETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZJ9FZY3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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